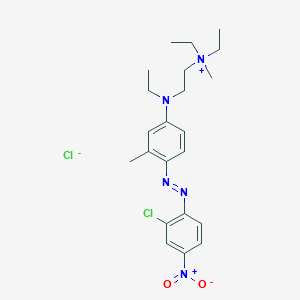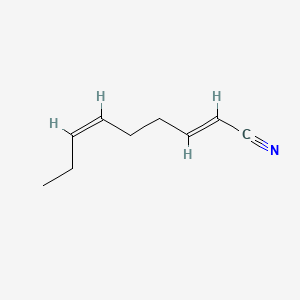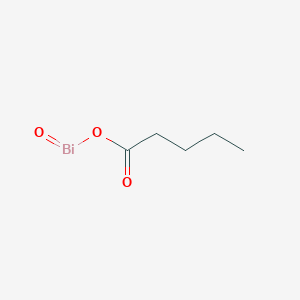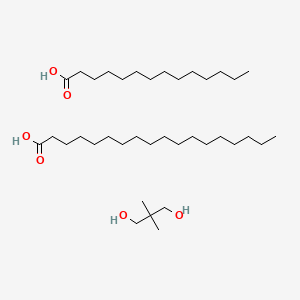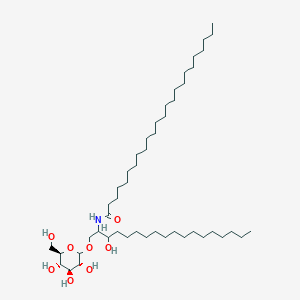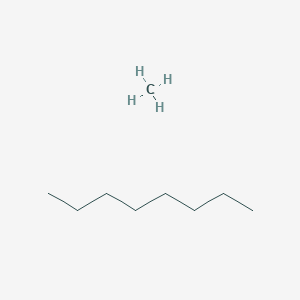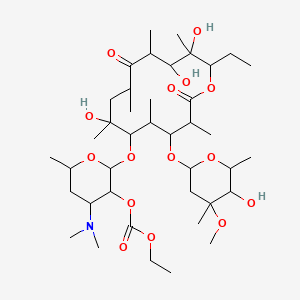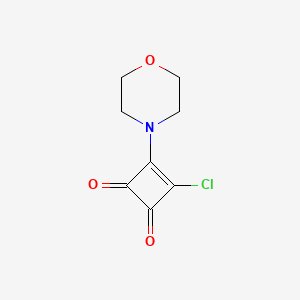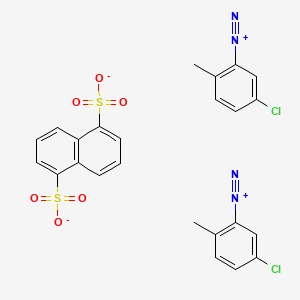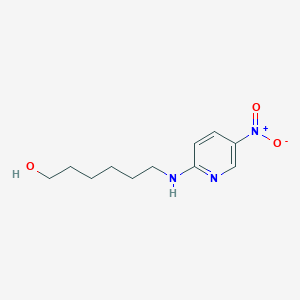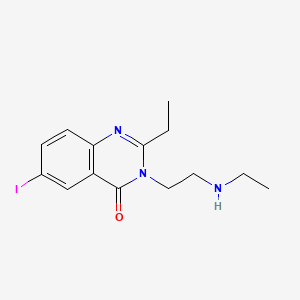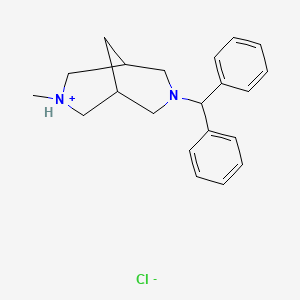
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a diazabicyclo nonane core with diphenylmethyl and methyl substituents, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazabicyclo nonane derivative with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as receptors in the central nervous system. It acts as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions. The molecular pathways involved include the modulation of glutamatergic neurotransmission, which plays a crucial role in memory and learning processes.
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylpiperidines: Another class of compounds with similar pharmacological activities but different structural frameworks.
Uniqueness
3-Diphenylmethyl-7-methyl-3,7-diazabicyclo(3.3.1)nonane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other compounds in its class, making it a valuable molecule for research and potential therapeutic applications.
特性
CAS番号 |
64304-24-1 |
|---|---|
分子式 |
C21H27ClN2 |
分子量 |
342.9 g/mol |
IUPAC名 |
3-benzhydryl-7-methyl-3-aza-7-azoniabicyclo[3.3.1]nonane;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-22-13-17-12-18(14-22)16-23(15-17)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,17-18,21H,12-16H2,1H3;1H |
InChIキー |
ALHWTQFNZXITBS-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CC2CC(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




